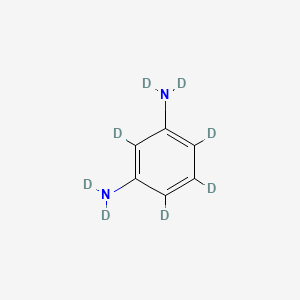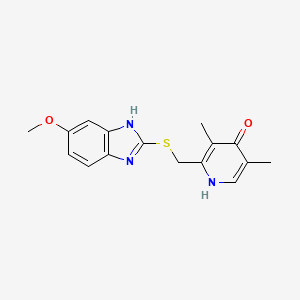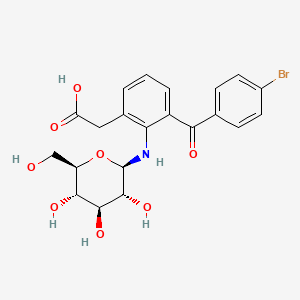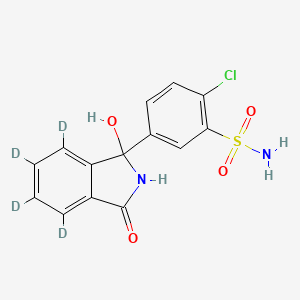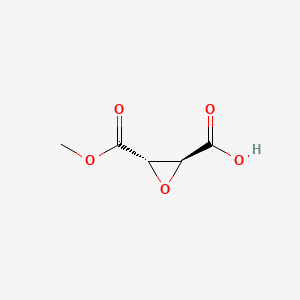
3-Démethyl Thiocolchicine 3-O-|A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is a significant metabolite of Thiocolchicoside, a muscle relaxant drug.
Applications De Recherche Scientifique
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it serves as a tool for studying the metabolism of Thiocolchicoside and its derivatives. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of muscle-skeletal disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .
Méthodes De Préparation
The preparation of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves the regioselective demethylation and glucuronidation of Thiocolchicine. This process can be achieved through both chemical and biotransformation methods. The chemical approach requires toxic and aggressive reagents, leading to a complex mixture of products. On the other hand, the biotransformation method, using specific strains of Bacillus megaterium, offers a more efficient and environmentally friendly route . This biotransformation process has been industrialized to produce pharmaceutical-grade 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide .
Analyse Des Réactions Chimiques
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .
Mécanisme D'action
The mechanism of action of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. The glucuronidation of the compound enhances its solubility and bioavailability, facilitating its therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include Colchicine, Colchicoside, and Thiocolchicoside. While Colchicine is primarily used for its antimitotic activity in the treatment of gout, Thiocolchicoside and its derivatives, including 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide, are known for their muscle relaxant and anti-inflammatory properties .
Propriétés
Numéro CAS |
819802-34-1 |
|---|---|
Formule moléculaire |
C27H31NO11S |
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 |
Clé InChI |
JJEHAQVFBUIDIV-BVLXLYFTSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES isomérique |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
(7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-3-yl β-D-Glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)
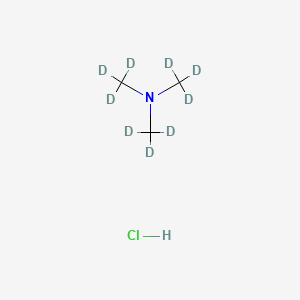
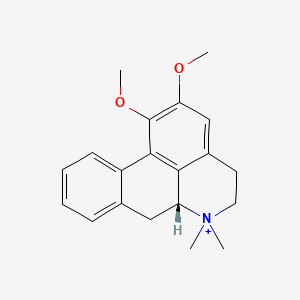


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
